molecular formula C21H22N6O B2830058 N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide CAS No. 1396875-63-0

N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide

Cat. No. B2830058
CAS RN: 1396875-63-0
M. Wt: 374.448
InChI Key: LRMOAHYYIUEZHZ-UHFFFAOYSA-N
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Description

“N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide” is a novel compound that has been designed and synthesized for its potential anti-tubercular activity . It is a derivative of Pyrazinamide, an important first-line drug used in shortening TB therapy .


Synthesis Analysis

The compound was synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process is not detailed in the available sources.

Scientific Research Applications

Metabolism and Disposition in Humans

N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide, identified as Venetoclax, is primarily utilized in the clinical development for treating hematologic malignancies. Research indicates that after oral administration, the substance shows extensive metabolism, predominantly hepatic, and is eliminated mainly through feces. The absorption is substantial, with about 65% bioavailability. The study highlights the compound's metabolism involving enzymatic oxidation, followed by sulfation or nitro reduction. Notably, the unchanged Venetoclax and its metabolite M30 are the major materials recovered, constituting a significant part of the total plasma radioactivity, indicating their primary role in the drug's pharmacological activity (Liu et al., 2017).

Drug Interactions and Pharmacokinetics

In another study, the interaction between allopurinol and pyrazinamide was investigated. Pyrazinamide is a known analog of the compound . The research indicates that allopurinol induces marked changes in the levels of pyrazinamide metabolites, resulting in the accumulation of pyrazinoic acid, the main metabolite. Despite allopurinol's role in decreasing uric acid synthesis, it inadvertently increases plasma concentrations of pyrazinoic acid. This interaction underscores the intricate balance of metabolism and interaction within drug compounds and their metabolites (Lacroix et al., 1988).

Impact on Neurotransmitter Levels

Moreover, research on MK-212, a serotonin agonist structurally similar to the compound , demonstrated its capability to influence neurotransmitter levels in humans. Specifically, MK-212 was observed to induce a dose-related increase in serum cortisol and prolactin levels. The study provides insights into the compound's potential for affecting neurotransmitter systems, offering a pathway for studying serotonin receptor sensitivity in humans (Lowy & Meltzer, 1988).

Potential for Parkinsonism

Additionally, the compound 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), bearing structural resemblance to the compound in focus, was associated with marked parkinsonism in individuals using it illicitly. This finding signifies the potential neurological implications and risks associated with structurally similar compounds, underlining the importance of thorough research and understanding of these substances (Langston et al., 1983).

Drug Disposition and Metabolism

Research on SB-649868, an orexin 1 and 2 receptor antagonist, provides insight into the drug's disposition and metabolism, indicating extensive metabolism with major excretion via feces. This study offers a comprehensive understanding of the pharmacokinetic properties of such compounds, highlighting the importance of understanding the metabolic pathways for optimal drug design and application (Renzulli et al., 2011).

Safety and Hazards

The compound was evaluated for its cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are non-toxic to human cells .

Future Directions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that future research could focus on further optimizing these compounds and evaluating their efficacy and safety in more complex biological systems.

properties

IUPAC Name

N-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-15-4-2-3-5-17(15)18-6-7-20(26-25-18)27-12-8-16(9-13-27)24-21(28)19-14-22-10-11-23-19/h2-7,10-11,14,16H,8-9,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMOAHYYIUEZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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